Isothiocyanate d'heptyle

Vue d'ensemble

Description

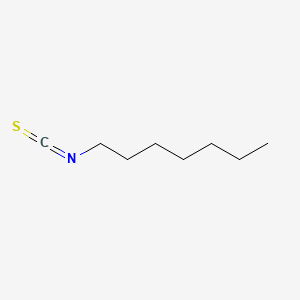

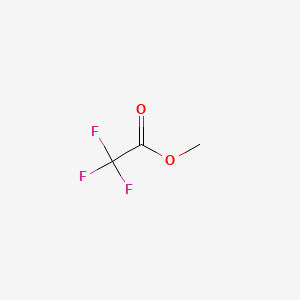

Heptyl Isothiocyanate is a chemical compound with the molecular formula C8H15NS . It has a molecular weight of 157.276 .

Synthesis Analysis

Isothiocyanates, including Heptyl Isothiocyanate, are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis

The molecular structure of Heptyl Isothiocyanate consists of a chain of 8 carbon atoms (heptyl group) attached to an isothiocyanate functional group (-N=C=S) .Chemical Reactions Analysis

Isothiocyanates, including Heptyl Isothiocyanate, are known for their high and versatile reactivity, which makes them widely used as intermediates in organic synthesis . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .Physical And Chemical Properties Analysis

Heptyl Isothiocyanate is a liquid at room temperature . It has a density of 0.91 and a boiling point of 235°C . It is combustible and can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .Applications De Recherche Scientifique

Potentiel anticancéreux

L'isothiocyanate d'heptyle a été étudié pour son potentiel à prévenir le cancer. Les isothiocyanates, en général, sont connus pour leurs propriétés anticancéreuses, qu'ils manifestent en modulant l'activité enzymatique et en affectant l'expression des gènes liés à la carcinogénèse . L'this compound, en particulier, peut inhiber la prolifération des cellules cancéreuses et induire l'apoptose, ce qui en fait un composé intéressant pour la recherche sur le cancer.

Effets anti-inflammatoires

Des recherches indiquent que les isothiocyanates peuvent exercer des effets anti-inflammatoires en inhibant la production de cytokines et de médiateurs pro-inflammatoires . L'this compound pourrait être utilisé pour étudier les voies inflammatoires et développer des médicaments anti-inflammatoires.

Propriétés antioxydantes

L'this compound peut également agir comme un antioxydant. Il a été démontré que les isothiocyanates neutralisent les radicaux libres et protègent contre le stress oxydatif, qui est un facteur dans de nombreuses maladies chroniques . Cette propriété est particulièrement pertinente dans le contexte des maladies neurodégénératives et du vieillissement.

Applications neuroprotectrices

Les effets neuroprotecteurs des isothiocyanates sont un domaine d'intérêt croissant. L'this compound pourrait contribuer au développement de traitements pour les troubles neurologiques en protégeant les cellules neuronales des dommages et en améliorant les fonctions cognitives .

Activité antidiabétique

Les isothiocyanates ont été associés à des effets antidiabétiques, tels que l'amélioration de la sensibilité à l'insuline et la réduction des niveaux de glucose sanguin . L'this compound pourrait être utilisé dans des études métaboliques pour explorer ses avantages potentiels pour la gestion du diabète.

Effets cardioprotecteurs

Les effets cardioprotecteurs potentiels de l'this compound pourraient être importants. Les isothiocyanates sont connus pour améliorer la santé cardiovasculaire en réduisant l'hypertension et en prévenant l'athérosclérose . La recherche sur l'this compound pourrait éclairer davantage ses effets spécifiques sur la santé cardiaque.

Propriétés antimicrobiennes

L'this compound présente une activité antimicrobienne, qui pourrait être exploitée dans le développement de nouveaux antibiotiques ou conservateurs . Sa capacité à perturber les membranes cellulaires bactériennes en fait un candidat pour des études sur le contrôle des infections et la sécurité alimentaire.

Applications dans l'industrie alimentaire

En raison de ses propriétés antimicrobiennes, l'this compound a des applications potentielles dans la conservation des aliments. Il pourrait être utilisé pour prolonger la durée de conservation des produits périssables et comme conservateur naturel dans les matériaux d'emballage alimentaire .

Mécanisme D'action

Target of Action

Heptyl isothiocyanate, like other isothiocyanates, primarily targets cytochrome P 450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body. Isothiocyanates also interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Heptyl isothiocyanate interacts with its targets, leading to various changes. For instance, it has been found to downregulate CYP3A2 mRNA expression . This interaction can affect the metabolism of various substances within the body, including potential carcinogens .

Pharmacokinetics

The pharmacokinetics of isothiocyanates, including Heptyl isothiocyanate, involve linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They undergo reversible metabolism and capacity-limited hepatic elimination . These properties impact the bioavailability of Heptyl isothiocyanate in the body.

Result of Action

The action of Heptyl isothiocyanate at the molecular and cellular level results in various effects. It reduces oxidative stress and acts as an indirect antioxidant . It also exhibits antimicrobial properties . These actions contribute to its potential anti-cancer, anti-inflammatory, and neuroprotective properties .

Action Environment

The action, efficacy, and stability of Heptyl isothiocyanate can be influenced by environmental factors. For instance, it is known to be highly reactive and sensitive to heat . Its extraction and stability can be challenging due to its high volatility . Furthermore, its action can be influenced by the presence of certain cofactors and physiological conditions .

Safety and Hazards

Heptyl Isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Heptyl isothiocyanate, like other ITCs, interacts with a variety of enzymes, proteins, and other biomolecules. It has been suggested that all ITCs are Michael-type acceptors, which can set off Michael addition reaction with the cellular thiols as the molecular mechanism of action

Cellular Effects

They can modulate a large number of cancer-related targets or pathways

Molecular Mechanism

It is hypothesized that ITCs, including Heptyl isothiocyanate, exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Heptyl isothiocyanate at different dosages in animal models have not been extensively studied. Some ITCs have been shown to display anti-cancer effects, particularly when given before tumor initiation, suggesting a chemopreventive effect

Metabolic Pathways

Heptyl isothiocyanate, like other ITCs, is derived from the enzymatic hydrolysis of glucosinolates . Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation

Transport and Distribution

It has been suggested that the transport of ITCs to the target sites might involve hydrophobicity transport mechanisms

Subcellular Localization

Understanding the subcellular localization of a protein or compound provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins

Propriétés

IUPAC Name |

1-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUQNPCPLDDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063449 | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4426-83-9 | |

| Record name | Heptyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of heptyl isothiocyanate in Nasturtium officinale R. Br.?

A1: Heptyl isothiocyanate is a volatile constituent found in both the leaves [] and stems [] of Nasturtium officinale R. Br., commonly known as watercress. While not the most abundant volatile compound in this plant, it contributes to the overall aroma profile.

Q2: Does the research indicate any potential applications for heptyl isothiocyanate based on its presence in Nasturtium officinale and Capparis spinosa?

A2: While the research primarily focuses on identifying volatile constituents, the presence of heptyl isothiocyanate in both Nasturtium officinale [] and Capparis spinosa [] alongside other isothiocyanates known for insecticidal activity suggests a potential avenue for further investigation. Further research is needed to determine if heptyl isothiocyanate contributes to the potential insecticidal properties observed in extracts of these plants.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)